N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a benzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Next, the oxadiazole ring is introduced via a cyclization reaction involving a hydrazide intermediate. The benzylcarbamoyl group is then attached through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.
Industry: Its properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, oxadiazole derivatives, and benzylcarbamoyl-containing molecules. Examples include:
- Thiophene-2-carboxamide
- 1,3,4-Oxadiazole derivatives
- Benzylcarbamoyl derivatives
Uniqueness
What sets N-[(5-{[(Benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-YL)methyl]thiophene-2-carboxamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C17H16N4O3S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16N4O3S2/c22-14(18-9-12-5-2-1-3-6-12)11-26-17-21-20-15(24-17)10-19-16(23)13-7-4-8-25-13/h1-8H,9-11H2,(H,18,22)(H,19,23) |
InChI Key |
HSMIWBOGOGLZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.